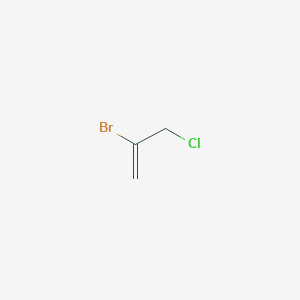

2-Bromo-3-chloropropene

Descripción

Contextual Significance in Organic Chemistry

2-Bromo-3-chloropropene serves as a valuable building block in organic synthesis, primarily due to the differential reactivity of its two halogen atoms and the presence of a reactive double bond. This allows for a wide range of chemical transformations, including substitution and addition reactions. The presence of both bromine and chlorine provides a platform for sequential and selective reactions, a key strategy in the synthesis of complex organic molecules. Its utility is particularly noted in the preparation of pharmaceuticals and agrochemicals. ontosight.ai

The compound's structure also makes it a model for studying reaction mechanisms, particularly in the field of halogenation and dehalogenation reactions. researchgate.netwikipedia.org The interplay between the different halogens and the alkene functionality provides insights into the factors that govern reactivity and selectivity in organic reactions.

Historical Perspectives of Halogenated Propene Compounds

The study of halogenated hydrocarbons dates back to the mid-20th century, with early research focusing on their synthesis and fundamental properties. Patents from the 1940s describe methods for producing bromo-chloroalkanes, laying the groundwork for the synthesis of compounds like this compound. google.com For instance, a process for preparing this compound-1 involves reacting allene (B1206475) with a mixture of chlorine and bromine in an inert solvent. google.com

Over the decades, advancements in analytical techniques have significantly propelled the understanding of these compounds. Infrared and Raman spectroscopy, for example, have enabled detailed conformational analysis of this compound, revealing the existence of different spatial arrangements of its atoms. consensus.app This progression from basic synthesis to detailed molecular characterization highlights the evolving nature of chemical research.

Scope and Research Trajectories for this compound

Current and future research on this compound is directed towards several key areas. A primary focus is the development of novel synthetic methodologies that utilize this compound as a key intermediate. This includes its application in sophisticated coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Furthermore, there is ongoing interest in the detailed study of its reaction mechanisms and conformational preferences. consensus.app Computational modeling, in conjunction with experimental studies, is being employed to predict and understand the outcomes of reactions involving this compound. researchgate.net These studies aim to provide a deeper understanding of its chemical behavior, which can then be harnessed for the design of more efficient and selective synthetic routes. The exploration of its potential in the synthesis of new materials and biologically active molecules also remains a significant research trajectory. rockchemicalsinc.com

Interactive Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₃H₄BrCl |

| Molecular Weight | 155.421 g/mol nist.gov |

| CAS Registry Number | 16400-63-8 |

| Boiling Point | 143-145°C ontosight.ai |

| Density | 1.63 g/cm³ at 20°C ontosight.ai |

| Solubility | Insoluble in water, soluble in organic solvents like ethanol (B145695) and chloroform (B151607). ontosight.ai |

| Appearance | Colorless to pale yellow liquid. ontosight.ai |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Key Findings |

| Infrared (IR) Spectroscopy | The gas-phase IR spectrum shows characteristic absorption bands corresponding to the C=C double bond and C-H, C-Br, and C-Cl stretching and bending vibrations. nist.gov |

| Raman Spectroscopy | Complements IR data, providing information on the molecular vibrations and aiding in conformational analysis. |

| Mass Spectrometry | The electron ionization mass spectrum reveals the molecular ion peak and fragmentation patterns characteristic of the compound's structure. nist.gov |

| Electron Diffraction | Gas-phase electron diffraction studies have determined the molecular structure and conformational composition, indicating the presence of both anti and gauche conformers. consensus.app |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-bromo-3-chloroprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4BrCl/c1-3(4)2-5/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGQUWHWIEUSLLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CCl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10167693 | |

| Record name | 2-Bromo-3-chloropropene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10167693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16400-63-8 | |

| Record name | 1-Propene, 2-bromo-3-chloro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16400-63-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-3-chloropropene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016400638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-3-chloropropene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10167693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-3-chloropropene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.759 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Investigations of 2 Bromo 3 Chloropropene

Established Synthetic Routes

Halogenation of Allene (B1206475) with Bromine and Chlorine

The synthesis of 2-bromo-3-chloropropene can be achieved through the halogenation of allene (CH₂=C=CH₂) with a mixture of bromine and chlorine. google.com This reaction is typically conducted in an inert solvent to control the reactivity and minimize side product formation. google.commasterorganicchemistry.com The choice of solvent is critical; non-polar solvents like carbon tetrachloride (CCl₄) and chloroform (B151607) (CHCl₃) are favored as they suppress secondary halogenation, leading to this compound as the primary product. In contrast, polar solvents such as glacial acetic acid can promote nucleophilic substitution, resulting in the formation of byproducts like 2-bromo-3-acetoxypropene. google.com

The reaction involves the addition of the halogens across one of the double bonds of the allene molecule. google.com For optimal yields of this compound, it is crucial to use substantially equimolar amounts of chlorine and bromine. google.com The reaction is often carried out at low temperatures, for instance, by adding the halogen mixture to a solution of allene in carbon tetrachloride at -30°C. google.com The yield of this compound can be influenced by the ratio of halogen to allene, with a lower halogen-to-allene ratio potentially improving the yield. google.com

Table 1: Reaction Conditions for the Synthesis of this compound from Allene

| Reactants | Solvent | Temperature | Key Considerations |

| Allene, Bromine, Chlorine | Carbon Tetrachloride | -30°C | Equimolar amounts of bromine and chlorine are optimal. google.com |

| Allene, Bromine, Chlorine | Chloroform | Room Temperature | Inert solvent helps to control the reaction. google.com |

| Allene, Bromine, Chlorine | Methylene (B1212753) Chloride | - | An inert solvent choice to minimize side reactions. google.com |

| Allene, Bromine, Chlorine | Glacial Acetic Acid | - | Leads to the formation of 2-bromo-3-acetoxypropene. google.com |

Hydrolysis of 1,2-Dibromo-3-chloropropane (B7766517) (DBCP) as a Precursor

An alternative synthetic route to this compound involves the hydrolysis of 1,2-dibromo-3-chloropropane (DBCP). europa.eu DBCP is a dense, colorless liquid that was historically used as a pesticide and fumigant. nih.gov The hydrolysis of DBCP can proceed through both neutral and base-mediated pathways. europa.eu

In this process, dehydrohalogenation of DBCP occurs, which involves the elimination of a hydrogen atom and a halogen atom. The selectivity of this elimination is governed by β-hydrogen elimination rules, which favor the removal of the hydrogen at the 2-position of the DBCP molecule. This preferential elimination leads to the formation of this compound as the major product. The reaction conditions, such as pH and temperature, can be optimized to enhance the regioselectivity of the reaction and maximize the yield of the desired product.

Reaction Mechanism Elucidation

Electrophilic Addition Pathways

The synthesis of this compound from allene proceeds via an electrophilic addition mechanism. savemyexams.com The carbon-carbon double bonds in allene are regions of high electron density, making them nucleophilic and susceptible to attack by electrophiles. lumenlearning.comlibretexts.org In the presence of a mixture of bromine and chlorine, the halogen molecules become polarized as they approach the electron-rich double bond. libretexts.org

This polarization creates an electrophilic halogen atom (Br⁺ or Cl⁺) which then attacks one of the double bonds of the allene molecule. libretexts.org The reaction is initiated by the addition of a positive halogen ion to the allene. google.com The differing electronic properties of the two C=C bonds in substituted allenes can influence the regioselectivity of the reaction. acs.org

Bromonium Ion Intermediate Formation

A key feature of the halogenation of alkenes, including allene, is the formation of a cyclic halonium ion intermediate. masterorganicchemistry.comlibretexts.orgleah4sci.com In the case of the reaction with a mixture of bromine and chlorine, a bromonium ion is preferentially formed. google.com As the electrophilic bromine atom attacks one of the double bonds of allene, a lone pair of electrons from the bromine simultaneously attacks the other carbon of the double bond, forming a three-membered ring called a cyclic bromonium ion. libretexts.orgleah4sci.comyoutube.com

This bridged bromonium ion is more stable than a simple carbocation because all atoms have a filled octet of electrons. jove.com The formation of this intermediate is a critical step that dictates the stereochemistry of the final product. masterorganicchemistry.comlibretexts.org

Nucleophilic Attack and Halogen Elimination Studies

Following the formation of the bromonium ion intermediate, a nucleophile attacks one of the carbon atoms of the cyclic ion. masterorganicchemistry.comlibretexts.org In the synthesis of this compound from allene, the nucleophile is a chloride ion (Cl⁻), which is generated from the heterolytic cleavage of the interhalogen compound BrCl or the mixture of halogens. google.com

The chloride ion attacks one of the carbons of the bromonium ion from the side opposite to the bromine bridge, in a manner similar to an SN2 reaction. libretexts.orglibretexts.org This backside attack leads to the opening of the bromonium ion ring and the formation of the final product, this compound. libretexts.org The stereochemistry of the addition is anti, meaning the two halogen atoms are added to opposite faces of the original double bond. masterorganicchemistry.comlumenlearning.comjove.com Studies have shown that the negative chloride ion is less nucleophilic than an acetoxy ion, which explains why in a solvent like glacial acetic acid, 2-bromo-3-acetoxypropene is formed instead of this compound. google.com

In the synthesis via hydrolysis of DBCP, the mechanism involves an elimination reaction. Computational and experimental studies indicate that the ease of halogen elimination is inversely related to the carbon-halogen bond strength, following the trend I > Br > Cl > F.

Optimization of Synthesis Parameters

The efficient synthesis of this compound hinges on the careful control of several key parameters to maximize yield and minimize the formation of undesired byproducts.

Molar Ratio Optimization of Reactants

The stoichiometry of the reactants is another critical factor in optimizing the synthesis of this compound. Utilizing a molar ratio of approximately 2:1 of allene to halogens has been shown to suppress the formation of tetrabromo compounds. google.com By providing an excess of the allene substrate, the probability of a single halogen molecule reacting with multiple allene molecules is reduced, thereby favoring the desired 1:1 addition product. A specific example details the use of 0.245 moles of allene with 0.12 moles each of bromine and chlorine, resulting in a 41% yield based on the consumed allene. Adjusting the amount of halogen used in relation to the allene can further improve the yield. google.com

Solvent Effects on Product Distribution and Reaction Pathways

The choice of solvent is paramount in the synthesis of this compound as it directly influences the product distribution and the operative reaction pathways.

Role of Inert Solvents (e.g., Carbon Tetrachloride, Chloroform)

Inert solvents such as carbon tetrachloride (CCl₄) and chloroform (CHCl₃) are highly effective in the synthesis of this compound. These solvents are favored because they suppress secondary halogenation, thus promoting the formation of the desired product. The reaction mechanism in these solvents involves the formation of a bromonium ion intermediate, which is then attacked by a chloride ion to yield the vicinal dihalide. A process for producing 2-bromo-3-chloro-propene-1 specifically mentions the use of inert liquid solvents selected from the group consisting of methylene chloride, chloroform, and carbon tetrachloride. google.com The use of carbon tetrachloride at -30°C has been shown to yield 41% of this compound with only trace amounts of tetrabromopropane as a byproduct. In contrast, using methylene chloride at 20°C can lead to a significant amount (30%) of tetrabromopropane.

Impact of Polar Solvents on Nucleophilic Substitution

The use of polar solvents can dramatically alter the course of the reaction, shifting the pathway from electrophilic addition to nucleophilic substitution. For example, in a polar solvent like glacial acetic acid, the solvent itself can act as a nucleophile. Instead of the chloride ion attacking the bromonium intermediate, the acetoxy group from the acetic acid attacks, leading to the formation of 2-bromo-3-acetoxypropene as the primary product, with no detectable this compound. google.com This occurs because the acetoxy ion is a more potent nucleophile than the chloride ion in this environment. google.com The polarity of the solvent can also influence the rate of nucleophilic substitution reactions in general, with polar aprotic solvents often accelerating SN2 reactions. uzh.ch The presence of polar groups in a molecule, such as the bromine and chlorine atoms in this compound, also affects its solubility, making it more soluble in polar organic solvents. solubilityofthings.com

Data Tables

Table 1: Effect of Solvent on Product Distribution in the Synthesis of this compound

| Solvent | Temperature (°C) | Primary Product | Byproducts | Yield (%) | Reference |

| Carbon tetrachloride | -30 | This compound | Trace tetrabromopropane | 41 | |

| Methylene chloride | 20 | This compound + Tetrabromopropane | Tetrabromopropane (30%) | 35 | |

| Glacial acetic acid | 20 | 2-Bromo-3-acetoxypropene | None | 0* |

*No detectable this compound was formed.

Industrial-Scale Production Considerations

The transition from laboratory-scale synthesis to industrial-scale production of this compound necessitates a focus on process optimization, safety, and economic viability. Key considerations include the implementation of continuous manufacturing technologies to ensure consistent product quality and the safe handling of hazardous reactants. The synthesis, which often involves the reaction of allene with bromine and chlorine, requires precise control over reaction parameters to maximize yield and minimize the formation of by-products. google.com

For the industrial synthesis of this compound, continuous flow reactors are preferred over traditional batch reactors. This preference is due to the significant advantages offered by flow chemistry, such as superior heat and mass transfer, improved safety through the use of smaller reaction volumes, and greater control over reaction parameters. mt.comnih.govbeilstein-journals.orgflinders.edu.au

The design of a suitable continuous flow system involves several critical components and considerations:

Pumping Systems: Precise pumps are required to deliver streams of reactants, such as allene dissolved in an inert solvent and a solution of bromine and chlorine, at specific flow rates into a mixing zone. mt.com

Mixing Junction: An efficient mixing junction is crucial to ensure the reactants are thoroughly combined before entering the main reactor coil.

Reactor Coil/Tube: The reaction itself occurs within a coiled tube or a series of tubes. mt.com The material of this reactor must be resistant to corrosion from wet halogens like bromine and chlorine; suitable materials include glass-lined steel or specialized alloys. acs.org

Temperature Control: The reaction is exothermic, requiring an efficient heat exchange system to maintain a precise temperature, often at low temperatures (e.g., -30°C) to control selectivity and prevent side reactions. google.com

Back-Pressure Regulator: A back-pressure regulator is used to control the system pressure, which can allow for operating at temperatures above the solvent's normal boiling point if necessary, though this specific reaction is typically run at low temperatures. mt.com

In-line Quenching: Upon exiting the reactor, the product stream can be immediately mixed with a quenching agent (e.g., an aqueous sodium bicarbonate solution) to neutralize unreacted halogens and acids, enhancing process safety. google.comresearchgate.net

Table 1: Key Design Parameters for Continuous Flow Synthesis of this compound

| Parameter | Specification | Rationale | Reference |

|---|---|---|---|

| Reactor Type | Plug Flow Reactor (PFR), potentially with static mixers | Provides excellent control over residence time and temperature profile. mt.comresearchgate.net | mt.comresearchgate.net |

| Materials of Construction | Glass-lined steel, Hastelloy, or other corrosion-resistant alloys | Resists corrosion from wet chlorine and bromine. acs.org | acs.org |

| Temperature Range | -30°C to 20°C | Low temperatures are used to control the exothermic reaction and improve selectivity towards the desired product. google.com | google.com |

| Pressure | Atmospheric to slightly elevated | Sufficient to maintain flow and prevent vaporization of gaseous reactants at low temperatures. mt.com | mt.com |

| Feed Strategy | Separate streams for allene solution and mixed halogen solution | Ensures controlled mixing and reaction initiation. google.com | google.com |

Residence time, the average duration that reactants spend inside the reactor, is a critical parameter in the continuous flow synthesis of this compound. Optimizing this variable is essential for maximizing the conversion of starting materials while minimizing the formation of undesirable over-halogenated products.

Research indicates that a short residence time is preferable for this synthesis. For instance, a residence time of less than or equal to five minutes has been suggested to prevent over-halogenation. In other continuous flow halogenation processes, decreasing the residence time from 15 minutes down to as low as 3 minutes led to almost full conversion of the starting material into the desired product. researchgate.net However, a residence time that is too short (e.g., 1 minute) may be insufficient to achieve complete conversion. researchgate.net The optimal residence time is often determined experimentally by varying the flow rate and analyzing the product stream in real-time, often using in-line analytical techniques like FTIR spectroscopy. mt.com

Table 2: Illustrative Data for Residence Time Optimization in a Halogenation Reaction

| Experiment | Residence Time (min) | Temperature (°C) | Yield/Conversion (%) | Reference |

|---|---|---|---|---|

| 1 | 30 | 80 | 75 | researchgate.net |

| 2 | 30 | 60 | 92 | researchgate.net |

| 3 | 15 | 70 | 86 | researchgate.net |

| 4 | 5 | 70 | ~95 (traces of intermediate) | researchgate.net |

| 5 | 3 | 70 | ~99 (almost full conversion) | researchgate.net |

Note: This table presents illustrative data from similar continuous flow processes to demonstrate the principle of residence time optimization.

The industrial synthesis of this compound utilizes inert solvents, with carbon tetrachloride (CCl₄) being a common choice. google.com Given the large volumes of solvent used in industrial processes and the associated economic and environmental costs, efficient solvent recycling and recovery are imperative. epa.govdigivac.com A closed-loop system, where the recovered solvent is reused in the process, is the ideal approach. baronblakeslee.net

The primary method for recovering halogenated hydrocarbon solvents like CCl₄ is distillation. baronblakeslee.net The process generally involves:

Separation: After the reaction is quenched, the organic phase containing the product and solvent is separated from the aqueous phase.

Distillation: The organic phase is heated in a distillation column. baronblakeslee.net The solvent, having a lower boiling point than the product and by-products, vaporizes first.

Condensation: The solvent vapor is then cooled in a condenser, returning it to a liquid state. epa.gov

Storage and Reuse: The purified, recovered solvent is stored for reuse in subsequent production batches. baronblakeslee.net

Recovery efficiencies for such processes can be very high, often ranging from 40% to over 99%, depending on the level of contamination and the specific recovery method employed. epa.gov

Table 3: Methods for Industrial Solvent Recovery

| Recovery Method | Principle | Applicability | Reference |

|---|---|---|---|

| Fractional Distillation | Separation based on differences in boiling points. The mixture is heated, and the vapor, richer in the more volatile component (solvent), is condensed and collected. | Most common and effective method for liquid solvents like CCl₄. baronblakeslee.net | baronblakeslee.net |

| Vapor Recovery (Condensation) | Solvent vapors from process vents are cooled, causing them to condense back into a liquid for collection. | Used to capture fugitive emissions from storage tanks and process equipment. epa.gov | epa.gov |

| Vapor Recovery (Adsorption) | Solvent vapors in a gas stream are passed through a bed of adsorbent material, such as activated carbon, which captures the solvent. The solvent is later recovered by steaming the bed. | Effective for dilute solvent streams in air or an inert gas. epa.gov | epa.gov |

| Liquid-Liquid Extraction | A second, immiscible solvent is used to extract the desired solvent from the waste stream. | Used when distillation is difficult, for example, in the case of azeotropes. | beilstein-journals.org |

The primary reactants, chlorine (Cl₂) and bromine (Br₂), are toxic, corrosive, and highly reactive gaseous or volatile liquid substances that demand stringent safety protocols. acs.orgechemi.com Safe handling is paramount to prevent accidental releases and ensure worker safety.

Key safety protocols include:

Ventilation: All handling of chlorine and bromine must occur in well-ventilated areas, with exhaust systems designed to capture these heavy-than-air gases, especially near the floor. echemi.comcompur.com

Materials Compatibility: Dry chlorine can be handled in mild steel containers at ordinary temperatures. acs.org However, wet chlorine (formed by reaction with moisture) is highly corrosive, requiring the use of materials like mild steel with rubber or glass lining. acs.org

Exclusion of Moisture: It is critical to ensure all pipelines and equipment are thoroughly dried before introducing chlorine, as moisture dramatically increases corrosion. acs.org Leaking chlorine cylinders should never be sprayed with water, as this will worsen the leak. acs.orgdenora.com

Personal Protective Equipment (PPE): Appropriate PPE, including respiratory protection (self-contained breathing apparatus), chemical-resistant gloves, safety goggles, and face shields, is mandatory. compur.com

Monitoring and Detection: The facility must be equipped with chlorine and bromine gas detectors that trigger audible and visual alarms in the event of a leak. denora.com

Emergency Equipment: Emergency kits for repairing leaking containers, as well as safety showers and eyewash stations, must be readily accessible. compur.comdenora.com

Storage: Gas cylinders must be stored securely in designated, cool, dry, and well-ventilated areas, protected from direct sunlight and heat sources. compur.comrmti.ca

Table 4: Summary of Safety Protocols for Gaseous Halogen Reactants

| Protocol Area | Specific Requirement | Reason | Reference |

|---|---|---|---|

| Engineering Controls | Use in a fume hood or well-ventilated area with floor-level exhaust. | Chlorine and bromine gases are heavier than air and toxic upon inhalation. echemi.com | echemi.com |

| Materials | Use dry equipment (mild steel is acceptable for dry Cl₂). Use corrosion-resistant materials (e.g., glass-lined steel) for wet halogens. | Moisture reacts with halogens to form highly corrosive acids. acs.org | acs.org |

| Personal Protective Equipment | Chemical splash goggles, face shield, appropriate gloves, respiratory protection. | Protects against severe burns, eye damage, and respiratory injury. echemi.comcompur.com | echemi.comcompur.com |

| Handling Procedures | Never mix with incompatible materials. Prevent backflow of liquids into gas cylinders. | Violent reactions can occur. Backflow can create a partial vacuum and contamination. acs.orgrmti.ca | acs.orgrmti.ca |

| Emergency Response | Have emergency repair kits, safety showers, and eyewash stations available. Do not use water on a chlorine leak. | To mitigate effects of exposure and contain leaks. Water exacerbates chlorine leaks. denora.com | denora.com |

Chemical Reactivity and Transformation Studies of 2 Bromo 3 Chloropropene

Fundamental Reactivity Profile

The chemical behavior of 2-bromo-3-chloropropene is dictated by the interplay of its functional groups: a carbon-carbon double bond and two halogen atoms (bromine and chlorine) positioned on adjacent (vicinal) carbons. This arrangement confers a unique reactivity profile upon the molecule, making it a versatile intermediate in organic synthesis. solubilityofthings.com

Influence of Vicinal Halogen Atoms on Reactivity

The presence of both bromine and chlorine on adjacent carbons significantly influences the molecule's reactivity. The electronegativity of these halogen atoms polarizes the carbon-halogen bonds, rendering the carbon atoms electrophilic and susceptible to attack by nucleophiles. solubilityofthings.comncert.nic.in The carbon-halogen bond strength decreases down the group in the periodic table (C-Cl > C-Br > C-I), which generally means that the carbon-bromine bond is more reactive and more easily cleaved than the carbon-chlorine bond in nucleophilic substitution reactions. epa.gov

When two halogens are on adjacent carbons, as in this compound, the molecule can undergo elimination reactions to form a double bond. msu.edulibretexts.org This is a common reaction for vicinal dihalides. msu.edulibretexts.org The specific conditions of the reaction, such as the base and solvent used, will determine whether substitution or elimination is the predominant pathway. alecreedacademy.co.uk

Reactivity of the Carbon-Carbon Double Bond

The carbon-carbon double bond in this compound is a region of high electron density, making it nucleophilic and prone to electrophilic addition reactions. libretexts.orgncert.nic.in Reagents like halogens (e.g., Br₂, Cl₂) and hydrogen halides can add across the double bond. pressbooks.pub The addition of halogens to an alkene typically proceeds through a cyclic halonium ion intermediate, resulting in anti-addition of the halogen atoms to the double bond. pressbooks.pub

The reactivity of the double bond is also influenced by the attached halogen atoms. These electron-withdrawing groups can decrease the nucleophilicity of the double bond compared to a simple alkene.

Types of Chemical Reactions

This compound is capable of undergoing a variety of chemical transformations, primarily nucleophilic substitution and addition reactions.

Nucleophilic Substitution Reactions

Nucleophilic substitution is a key reaction type for this compound, where a nucleophile replaces one of the halogen atoms. The outcome of these reactions is dependent on the nucleophile, solvent, and reaction conditions.

Replacement of Halogen Atoms by Hydroxide (B78521) Ions

In the presence of a hydroxide ion (OH⁻), a strong nucleophile, this compound can undergo nucleophilic substitution to form products such as 2-hydroxy-3-chloropropene. The reaction generally proceeds via an SN2 mechanism, although SN1 pathways can be favored under certain conditions. spcmc.ac.in The hydroxide ion can also act as a base, leading to elimination reactions as a competing pathway. alecreedacademy.co.ukweebly.com

Interactive Data Table: Nucleophilic Substitution with Hydroxide

| Reactant | Nucleophile | Product | Reaction Type |

| This compound | OH⁻ | 2-Hydroxy-3-chloropropene | Nucleophilic Substitution |

| This compound | OH⁻ | 3-chloropropene | Elimination |

Amination Reactions

Amination reactions involve the substitution of a halogen atom with an amino group. These reactions are crucial for the synthesis of nitrogen-containing compounds. georgiasouthern.edu For instance, reacting this compound with an amine can lead to the formation of 2-amino-3-chloropropene. The specific amine used and the reaction conditions will dictate the final product.

Interactive Data Table: Amination Reactions

| Reactant | Nucleophile | Product | Reaction Type |

| This compound | R-NH₂ (Amine) | 2-Amino-3-chloropropene | Nucleophilic Substitution |

Formation of Functionalized Alkenes

This compound serves as a versatile building block in the synthesis of a variety of functionalized alkenes. Its reactivity, characterized by the presence of two different halogen atoms and a double bond, allows for a range of chemical transformations.

One significant application is in the synthesis of multi-halogenated aryl fluoroalkenyl ethers. These compounds are formed through the reaction of phenols with 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane) in the presence of potassium hydroxide. beilstein-journals.org This reaction proceeds through a proposed difluoroethylene intermediate and yields highly halogenated compounds with potential for further chemical modifications. beilstein-journals.org

Furthermore, this compound can be utilized in radical three-component reactions to create 2-bromo-substituted 1,7-dienes. This process involves the reaction of allenes, electron-deficient alkenes, and allyl bromides, mediated by a bromine radical. rsc.org The resulting vinyl bromine moiety in the product can be further functionalized through cross-coupling and other radical reactions. rsc.org

The synthesis of 2-bromo-2-chloro-3-arylpropanenitriles is another example of creating functionalized alkenes. These are prepared via a Meerwein reaction, where aryldiazonium salts are coupled with 2-chloroacrylonitrile (B132963) using a copper(II) bromide catalyst. researchgate.net These resulting compounds are stable and can be converted to 2-chlorocinnnamonitriles upon treatment with a base. researchgate.net

The following table provides examples of functionalized alkenes synthesized using this compound or its derivatives, along with the reaction types and key reactants.

| Functionalized Alkene Product | Reaction Type | Key Reactants |

| Aryl fluoroalkenyl ethers | Nucleophilic substitution | Phenols, 2-bromo-2-chloro-1,1,1-trifluoroethane, KOH |

| 2-Bromo-1,7-dienes | Radical three-component reaction | Allenes, electron-deficient alkenes, allyl bromides |

| 2-Bromo-2-chloro-3-arylpropanenitriles | Meerwein reaction | 2-Chloroacrylonitrile, aryldiazonium salts, Cu(II)Br |

Electrophilic Addition Reactions

The double bond in this compound is susceptible to electrophilic attack, leading to the formation of various addition products.

Addition with Hydrogen Halides

The addition of hydrogen halides (HX, where X = Cl, Br, I) to unsymmetrical alkenes like this compound is a classic example of an electrophilic addition reaction. libretexts.orgchemguide.co.uk The reaction is initiated by the attack of the electron-rich double bond on the electrophilic proton of the hydrogen halide. libretexts.org This forms a carbocation intermediate, which is then attacked by the halide ion to yield the final product. libretexts.orgchemguide.co.uk

The regioselectivity of this addition typically follows Markovnikov's rule, which states that the hydrogen atom adds to the carbon atom of the double bond that already has more hydrogen atoms. chemguide.co.ukdocbrown.info This is because the stability of the intermediate carbocation is the determining factor, with more substituted carbocations being more stable. chemguide.co.ukdocbrown.info In the case of this compound, the addition of a hydrogen halide would lead to the formation of a more stable secondary carbocation. youtube.com

The rate of reaction with different hydrogen halides generally follows the order HI > HBr > HCl > HF, which corresponds to the decreasing strength of the H-X bond. libretexts.orgchemguide.co.uk These reactions are often carried out by bubbling the gaseous hydrogen halide through the alkene or by using a solution of the hydrogen halide in a solvent like acetic acid. libretexts.org

Formation of Dihaloalkanes (e.g., 1,2-Dibromo-3-chloropropane)

A key electrophilic addition reaction involving this compound or its precursors is the formation of 1,2-dibromo-3-chloropropane (B7766517) (DBCP). wikipedia.orgnih.gov Historically, DBCP was synthesized by the direct bromination of allyl chloride. google.com This reaction involves the addition of bromine across the double bond of allyl chloride.

A method for producing 1,2-dibromo-3-chloropropane involves reacting bromine and allyl chloride in a 1,2-dibromo-3-chloropropane solution at 20-30°C. google.com To improve the process, bromine can be fed into the upper part of a reaction apparatus and allyl chloride counter-currently into the lower part, with the final product purified by desorption at 50-200°C. google.com This method can achieve a high yield of 99.9% based on bromine and 99.0% based on allyl chloride. google.com

The following table summarizes the key aspects of the formation of 1,2-dibromo-3-chloropropane.

| Reactants | Product | Reaction Conditions | Yield |

| Allyl chloride, Bromine | 1,2-Dibromo-3-chloropropane | 20-30°C in 1,2-dibromo-3-chloropropane solution | 99.9% (based on bromine), 99.0% (based on allyl chloride) |

Elimination Reactions

Under basic conditions, this compound can undergo elimination reactions, where the halogen atoms are removed to form new alkenes.

Base-Catalyzed Elimination Mechanisms

Elimination reactions of haloalkanes are typically promoted by strong bases. The mechanism can be either bimolecular (E2) or unimolecular (E1). In the E2 mechanism, a base removes a proton from a carbon atom adjacent to the carbon bearing the leaving group (a halogen), and the leaving group departs simultaneously, forming a double bond. weebly.com The rate of the E2 reaction is dependent on the concentration of both the substrate and the base.

The choice between substitution and elimination is influenced by factors such as the structure of the substrate and the nature of the base. Highly substituted substrates tend to favor elimination. purdue.edu For this compound, the presence of two different halogens offers the possibility of various elimination pathways, depending on which halogen acts as the leaving group and which proton is abstracted by the base.

Formation of Alkenes (e.g., 3-Chloropropene)

The elimination of a halogen from this compound under basic conditions can lead to the formation of alkenes like 3-chloropropene. This specific transformation would involve the removal of the bromine atom and a proton from an adjacent carbon. The reaction is typically carried out using a strong base, such as potassium hydroxide in an alcoholic solvent. weebly.com

The following table outlines the reactants, product, and reaction conditions for the formation of 3-chloropropene from a related bromo-chlorinated propane.

| Reactant | Product | Reagent/Conditions |

| 1-Bromo-3-chloropropane | Cyclohexane replaced by 3-bromo-1-chloropropane | Irradiation at 22°C |

Note: While a direct synthesis of 3-chloropropene from this compound was not explicitly found, the formation of an alkene via elimination from a similar bromo-chloro alkane is documented. prepchem.com

Mechanism of Action in Chemical Transformations

This compound is a versatile compound in chemical transformations due to the presence of both bromine and chlorine atoms, as well as a carbon-carbon double bond. Its reactivity allows it to participate in a variety of reactions, including substitution, addition, and elimination reactions. The specific reaction pathway and resulting products are influenced by the reaction conditions and the nature of the attacking species.

In substitution reactions, either the bromine or chlorine atom can be displaced by a nucleophile. The choice of which halogen is substituted depends on several factors, including the strength of the carbon-halogen bond and the nature of the nucleophile. For instance, in reactions with nucleophiles like hydroxide ions or amines, substitution of one of the halogens can occur.

The double bond in this compound allows for addition reactions. For example, it can react with hydrogen halides such as hydrogen bromide (HBr) or hydrogen chloride (HCl) to form saturated di- or tri-halogenated propanes.

Elimination reactions are also possible, typically under basic conditions, leading to the formation of alkynes or dienes. The regioselectivity of these reactions, meaning which atoms are eliminated, is governed by principles such as the β-hydrogen elimination rule.

The synthesis of this compound itself often involves the reaction of allene (B1206475) with a mixture of bromine and chlorine in an inert solvent. google.com The reaction is believed to proceed through an electrophilic addition mechanism, where a bromonium ion intermediate is formed first, followed by the attack of a chloride ion. google.com The choice of solvent is critical; inert solvents like carbon tetrachloride favor the desired product, while polar solvents can lead to byproducts. google.com

Electronic and Steric Influences on Reactivity

The reactivity of this compound is significantly influenced by both electronic and steric factors arising from the presence of the two different halogen substituents and the double bond.

Electronic Interplay between Bromine and Chlorine Substituents

The electronic properties of bromine and chlorine play a crucial role in the reactivity of this compound. Both halogens are electronegative and exert an electron-withdrawing inductive effect on the carbon skeleton. This effect can influence the stability of intermediates formed during reactions.

The difference in electronegativity between bromine and chlorine leads to a difference in the lability of the carbon-halogen bonds. The C-Br bond is generally weaker and more easily broken than the C-Cl bond. This is a key factor in reactions where one of the halogens acts as a leaving group. For example, in palladium-catalyzed cross-coupling reactions, the C-Br bond is more susceptible to oxidative addition.

Computational studies using methods like density functional theory (DFT) can predict the reactivity of halogenated compounds by analyzing bond dissociation energies and transition state energies. These models help in understanding the selectivity of halogen elimination and other reactions.

Directing Effects on Nucleophilic Attack

The positions of the bromine and chlorine atoms, along with the double bond, create a molecule with distinct regions of electrophilicity, directing where nucleophiles are most likely to attack. Nucleophilic substitution reactions can occur at either the carbon bearing the bromine or the carbon bearing the chlorine. The outcome of such reactions is a delicate balance between the strength of the C-X bond and the stability of the transition state.

In allylic systems like this compound, nucleophilic attack can occur directly at the carbon bearing a halogen (an SN2 reaction) or at the double bond, leading to an allylic rearrangement (an SN2' reaction). The regioselectivity of the attack is influenced by the steric hindrance around the reaction centers and the electronic nature of the nucleophile. Studies on similar allylic halides have shown that the ratio of direct substitution to allylic rearrangement products is sensitive to the electronic effects of substituents on the aromatic ring and the steric bulk of the nucleophile. psu.edu

The presence of the double bond can also stabilize transition states through conjugation, which can accelerate the rate of SN2 reactions. spcmc.ac.in This stabilization is a key factor in the enhanced reactivity of allylic halides compared to their saturated counterparts.

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the molecular structure of 2-Bromo-3-chloropropene by mapping the chemical environments of its proton and carbon nuclei.

Proton NMR (¹H NMR) provides detailed information about the number and types of hydrogen atoms in the molecule. The structure of this compound, CH₂=C(Br)CH₂Cl, contains two distinct sets of protons: the two vinylic protons (=CH₂) and the two allylic protons of the chloromethyl group (-CH₂Cl). This results in two primary signals in the ¹H NMR spectrum.

Research related to polymers synthesized using this compound as a chain transfer agent has identified chemical shifts consistent with the molecule's key structural features. google.comgoogleapis.comgoogle.com The olefinic protons (C=CH₂) are observed in the downfield region of the spectrum, while the protons of the chloromethylene group (-CH₂Cl) appear at a different characteristic shift. google.comgoogleapis.comgoogle.com As there are no adjacent, non-equivalent protons, these signals are expected to appear as singlets.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Group | Number of Protons | Predicted Multiplicity | Expected Chemical Shift (δ) Range (ppm) | Structural Assignment |

|---|---|---|---|---|

| Vinylic | 2H | Singlet | ~5.20 - 5.25 | =CH₂ |

| Chloromethylene | 2H | Singlet | ~3.60 - 3.85 | -CH₂Cl |

Note: Chemical shift ranges are based on data from polymer end-group analysis where this compound was used as a chain transfer agent. google.comgoogleapis.comgoogle.com

Carbon-13 NMR (¹³C NMR) is used to analyze the carbon framework of the molecule. This compound has three unique carbon atoms, which should result in three distinct signals in the ¹³C NMR spectrum. The chemical shift of each carbon is influenced by its hybridization (sp² or sp³) and the electronegativity of the atoms attached to it (H, Br, Cl, C).

Based on established principles, the two sp² hybridized carbons of the double bond would appear further downfield than the single sp³ hybridized carbon. The vinylic carbon bonded to the highly electronegative bromine atom is expected to be the most deshielded of the carbon atoms.

Table 2: Predicted ¹³C NMR Resonances for this compound

| Predicted Signal | Carbon Type | Expected Chemical Shift Region | Structural Assignment |

|---|---|---|---|

| 1 | sp² Hybridized | Downfield | C=C(Br)CH₂Cl |

| 2 | sp² Hybridized | Downfield | CH₂=C(Br) |

| 3 | sp³ Hybridized | Upfield | -CH₂Cl |

Note: Specific experimental ¹³C NMR data for this compound was not available in the surveyed literature. The table reflects predicted assignments based on molecular structure and general chemical shift theory.

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound. For this compound, MS analysis is crucial for confirming its identity, particularly due to the characteristic isotopic patterns of its halogen atoms. Bromine has two major isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), and chlorine has two major isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This results in a distinctive cluster of peaks for the molecular ion (M⁺).

Gas chromatography coupled with mass spectrometry (GC-MS) is frequently employed for the analysis of this compound. colab.ws The electron ionization (EI) mass spectrum would show the molecular ion and various fragment ions resulting from the cleavage of the weakest bonds.

Table 3: Key Mass Spectrometry Data for this compound

| Parameter | Value/Description | Source |

|---|---|---|

| Molecular Formula | C₃H₄BrCl | sielc.com |

| Monoisotopic Mass | 153.918491 g/mol | |

| Molecular Ion (M⁺) | A characteristic cluster of peaks (m/z ~154, 156, 158) due to Br and Cl isotopes. | |

| Major Fragmentation Pathways | Loss of Br radical (-79/81), Loss of Cl radical (-35/37), Loss of chloromethyl radical (-CH₂Cl). |

Chromatographic Separation Techniques

Chromatographic techniques are essential for separating this compound from reaction mixtures, byproducts, or environmental matrices, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a versatile method for the analysis and purification of this compound. A reverse-phase (RP) HPLC method has been developed for its analysis, which is suitable for both purity assessment and preparative separation to isolate impurities. sielc.com This method can be scaled for larger quantities and is also applicable to pharmacokinetic studies. sielc.com

Table 4: HPLC Method for this compound Analysis

| Parameter | Condition |

|---|---|

| Technique | Reverse Phase (RP) HPLC |

| Stationary Phase (Column) | Newcrom R1 |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid |

| MS-Compatible Mobile Phase | For Mass-Spec applications, phosphoric acid is replaced with formic acid. |

| Applications | Purity analysis, isolation of impurities, preparative separation, pharmacokinetics. |

Source: sielc.com

Given its volatility, gas chromatography (GC) is a primary technique for the analysis of this compound. It is often used to monitor the formation of the compound as an intermediate in chemical reactions, such as the degradation of 1,2-dibromo-3-chloropropane (B7766517) (DBCP), where it constitutes about 95% of the initial products. researchgate.netscribd.comresearchgate.net

For detection, GC systems are often equipped with detectors that are sensitive to halogenated compounds, such as an electron-capture detector (ECD) or a Hall electroconductivity detector. researchgate.net For definitive identification, coupling GC with a mass spectrometer (GC-MS) is the preferred method, confirming both the retention time and the mass spectrum of the analyte. colab.ws

Table 5: Gas Chromatography Application Data for this compound

| Parameter | Description |

|---|---|

| Analytical Technique | Gas Chromatography (GC), Gas Chromatography-Mass Spectrometry (GC-MS) |

| Common Application | Analysis of reaction intermediates and environmental samples. researchgate.netresearchgate.net |

| Column Type | Capillary columns are typically used for high-resolution separation. |

| Common Detectors | Electron-Capture Detector (ECD), Hall Electroconductivity Detector, Mass Spectrometer (MS). colab.wsresearchgate.net |

| Ionization for GC-MS | Positive ion chemical ionization (CI) has been used in research settings. colab.ws |

Integration with Mass Spectrometry (GC-MS, LC-MS)

The hyphenation of chromatographic techniques with mass spectrometry provides a powerful tool for the separation and identification of this compound from complex mixtures. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are utilized, each offering distinct advantages for its analysis.

GC-MS is a primary method for the analysis of volatile compounds like this compound. usgs.gov The technique separates the compound from other components based on its boiling point and polarity before it enters the mass spectrometer for ionization and detection. usgs.gov Electron ionization (EI) is a common method used in GC-MS, where high-energy electrons bombard the molecule, causing it to ionize and fragment. uni-saarland.de The resulting fragmentation pattern serves as a molecular fingerprint, allowing for unambiguous identification. uni-saarland.debenchchem.com

The mass spectrum of this compound is distinguished by a unique isotopic pattern in the molecular ion region due to the natural abundance of bromine (79Br ≈ 50.7%, 81Br ≈ 49.3%) and chlorine (35Cl ≈ 75.8%, 37Cl ≈ 24.2%) isotopes. docbrown.info The molecular weight of the compound is approximately 155.42 g/mol . nist.gov Consequently, the mass spectrum will exhibit a cluster of molecular ion peaks ([M]+). The most abundant peaks in this cluster would correspond to the following isotopic combinations:

[C₃H₄79Br35Cl]+ at m/z 154

[C₃H₄81Br35Cl]+ and [C₃H₄79Br37Cl]+ at m/z 156

[C₃H₄81Br37Cl]+ at m/z 158

The relative intensities of these peaks provide definitive evidence for the presence of one bromine and one chlorine atom in the molecule. Fragmentation in EI-MS typically involves the loss of halogen atoms or other neutral fragments. The loss of a bromine radical (·Br) or a chlorine radical (·Cl) from the molecular ion leads to significant fragment ions.

For less volatile or thermally labile samples, LC-MS is a suitable alternative. Reverse-phase High-Performance Liquid Chromatography (HPLC) can be used to separate this compound. sielc.com For the analysis to be compatible with mass spectrometry, the mobile phase composition is critical. For instance, volatile buffers like formic acid are used instead of non-volatile ones like phosphoric acid. sielc.com

Table 1: Key Mass Spectrometry Data for this compound

| Parameter | Description | Source |

|---|---|---|

| Molecular Formula | C₃H₄BrCl | nist.gov |

| Molecular Weight | 155.421 g/mol | nist.gov |

| Primary Fragmentation Mode | Alpha-cleavage, loss of halogen radicals (Br, Cl). | |

| Isotopic Signature | Characteristic peak clusters due to 79Br/81Br and 35Cl/37Cl isotopes. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. docbrown.info For this compound, the IR spectrum provides clear evidence of its key structural features, including the carbon-carbon double bond and the carbon-halogen bonds. benchchem.com

Research combining IR and Raman spectroscopy with ab initio calculations has provided detailed insights into the vibrational modes and conformational properties of this compound. consensus.appacademictree.org These studies have shown that the compound exists as a mixture of two conformers: anti and gauche. The anti form, where the C-Cl and C-Br bonds are oriented away from each other, is the more stable conformation. consensus.app

The characteristic absorption bands in the IR spectrum of this compound allow for its functional group characterization. The presence of the C=C double bond of the propene backbone gives rise to a stretching vibration in the region of 1600-1680 cm⁻¹. The C-H stretching vibrations associated with the sp² hybridized carbons of the double bond are typically observed above 3000 cm⁻¹, while those of the sp³ hybridized carbon appear just below 3000 cm⁻¹.

The most diagnostic absorptions for this molecule are those corresponding to the carbon-halogen bonds. The C-Cl stretching vibration typically appears in the fingerprint region of the spectrum, generally between 600 and 800 cm⁻¹. docbrown.info The C-Br stretching vibration is found at even lower frequencies, usually in the range of 500-600 cm⁻¹. The precise positions of these bands can be influenced by the specific conformation (anti or gauche) of the molecule.

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Source |

|---|---|---|---|

| C=C | Stretching | 1600 - 1680 | benchchem.com |

| C-Cl | Stretching | 600 - 800 | docbrown.info |

| C-Br | Stretching | 500 - 600 | |

| =C-H | Stretching | >3000 | docbrown.info |

| -C-H | Stretching | <3000 |

Computational and Theoretical Chemistry Studies

Quantum Chemical Modeling of Reactivity

Quantum chemical modeling is a fundamental approach used to understand the electronic structure and reactivity of 2-Bromo-3-chloropropene. By solving approximations of the Schrödinger equation, these models can predict various molecular properties, including reaction pathways, bond energies, and the structures of transition states. Computational studies can analyze factors like bond dissociation energies and transition state energies to forecast the molecule's reactivity.

Density Functional Theory (DFT) is a widely used computational method to predict the most likely pathways a reaction will follow. For halogenated alkenes, DFT is employed to map out the potential energy surface of a reaction, identifying the lowest energy routes from reactants to products. semanticscholar.org In studies of similar molecules, such as 2-bromo-3,3,3-trifluoropropene, DFT calculations using specific basis sets like 6-311++G(d, p) have been successfully used to elucidate possible reaction pathways with radicals and pyrolysis mechanisms. semanticscholar.org This approach allows researchers to predict decomposition products and understand the intricate steps involved in the chemical transformation of the compound. semanticscholar.org

Bond Dissociation Energy (BDE) is the enthalpy change that occurs when a bond is broken homolytically, with the resulting fragments being radicals. ucsb.edu Computational methods are essential for calculating the BDEs of specific bonds within a molecule, such as the C-Br and C-Cl bonds in this compound. These values are critical for predicting the molecule's thermal stability and its behavior in radical reactions. The bond that requires less energy to break is typically the one that cleaves first during pyrolysis or photolysis. For instance, theoretical studies on the thermal decomposition of 3-bromopropene have shown that the C-Br bond fission is the predominant initial step. acs.org

Table 1: Key Bonds in this compound and the Significance of their BDEs

| Bond of Interest | Atoms Involved | Type of Bond | Significance of Calculated BDE |

| C-Br | Carbon-Bromine | Covalent Single | Determines the likelihood of radical bromine formation and initiation of radical reactions. |

| C-Cl | Carbon-Chlorine | Covalent Single | Influences the potential for chlorine radical formation under energetic conditions. |

| C=C | Carbon-Carbon | Covalent Double | Indicates the energy required to break the double bond, relevant in addition reactions. |

| C-H | Carbon-Hydrogen | Covalent Single | Important for predicting hydrogen abstraction reactions by radicals. |

Transition-state analysis is a computational technique used to study the kinetics of a chemical reaction. The transition state is the highest energy point along the reaction pathway, and its structure and energy determine the activation energy of the reaction. By calculating these properties, researchers can predict reaction rates. For related compounds like 3-bromopropene, transition-state theory, combined with quantum chemical calculations, has been used to predict rate constants for decomposition channels over a wide range of temperatures. acs.org This type of analysis helps to clarify discrepancies in experimental data and provides a deeper understanding of the factors controlling reaction speeds. acs.org

Computational Prediction of Selectivity Rules

Computational models are instrumental in predicting the selectivity of reactions involving this compound. When a molecule can undergo multiple reaction pathways, such as the elimination of HBr versus HCl, DFT and other methods can calculate the activation energies for each path. The pathway with the lower activation energy will be kinetically favored, allowing for the prediction of the major product under specific conditions. This is particularly relevant in dehydrohalogenation reactions, where the regioselectivity and stereoselectivity are governed by subtle energetic differences between competing transition states.

In Silico Environmental Chemical Science

In silico (computer-based) methods are increasingly used to predict the environmental fate and potential toxicity of chemical compounds. These approaches can estimate a substance's persistence, bioaccumulation potential, and other environmentally relevant properties without extensive laboratory testing.

Quantitative Structure-Activity Relationships (QSARs) are mathematical models that correlate a molecule's chemical structure with a specific activity, such as its toxicity or environmental partitioning. These models rely on molecular descriptors, which are numerical values derived from the molecule's structure. For this compound, descriptors like the octanol-water partition coefficient (LogP) are crucial. lookchem.com A reported LogP value of 2.13 indicates a moderate tendency to partition into fatty tissues, which can be used in QSAR models to estimate its potential for bioaccumulation in organisms. lookchem.com

Table 2: Molecular Properties of this compound for QSAR Modeling

| Property/Descriptor | Value | Significance in Environmental QSAR | Source |

| Molecular Weight | 155.42 g/mol | Influences transport properties like diffusion and volatility. | nih.gov |

| XLogP3 (Octanol/Water Partition Coefficient) | 1.9 | Predicts partitioning between water and organic matter (e.g., soil, aquatic life). | lookchem.com |

| Hydrogen Bond Donor Count | 0 | Affects water solubility and interactions with biological macromolecules. | lookchem.comnih.gov |

| Hydrogen Bond Acceptor Count | 0 | Affects water solubility and interactions with biological macromolecules. | lookchem.comnih.gov |

| Rotatable Bond Count | 1 | Relates to molecular flexibility, which can influence binding to biological receptors. | lookchem.comnih.gov |

Molecular Modeling and Chemoinformatic Methods

Molecular modeling and chemoinformatic methods provide a foundational understanding of the physicochemical properties of this compound through computational means. These approaches are essential for predicting the compound's behavior, reactivity, and potential interactions without the need for empirical testing. A variety of descriptors have been calculated to characterize the molecule.

Key computed properties include its molecular weight of 155.42 g/mol and an exact mass of 153.91849 Da. The IUPAC name for this compound is 2-bromo-3-chloroprop-1-ene. Chemoinformatic predictors, which are crucial for understanding the compound's environmental fate and biological interactions, have also been determined. The octanol/water partition coefficient (LogP), a measure of lipophilicity, is estimated to be 2.13 to 2.20. Another calculated value, XLogP3, is reported as 1.9.

Further computational analysis indicates that this compound has one rotatable bond, zero hydrogen bond donors, and zero hydrogen bond acceptors. The topological polar surface area (TPSA) is 0.0 Ų, and the molecule has a complexity rating of 42.2. These descriptors collectively suggest a nonpolar molecule with limited capacity for hydrogen bonding.

Interactive Table of Computed Molecular Properties for this compound

| Property | Value | Source |

|---|---|---|

| Identifiers | ||

| IUPAC Name | 2-bromo-3-chloroprop-1-ene | |

| CAS Number | 16400-63-8 | |

| Molecular Formula | C3H4BrCl | |

| InChI Key | LGQUWHWIEUSLLO-UHFFFAOYSA-N | |

| Canonical SMILES | C=C(CCl)Br | |

| Physicochemical Data | ||

| Molecular Weight | 155.42 g/mol | |

| Exact Mass | 153.91849 Da | |

| XLogP3 | 1.9 | |

| LogP | 2.13 - 2.20 | |

| Molecular Descriptors | ||

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 0 | |

| Rotatable Bond Count | 1 | |

| Topological Polar Surface Area | 0.0 Ų | |

| Complexity | 42.2 |

Theoretical Studies of Unimolecular Decomposition Reactions

Theoretical investigations into the unimolecular decomposition of halogenated propenes are critical for understanding their thermal stability and degradation pathways. While specific studies focusing exclusively on the unimolecular decomposition of this compound are not extensively detailed in the available literature, research on analogous compounds provides a framework for the probable mechanisms.

For instance, quantum chemical and theoretical kinetic studies have been performed on related molecules like 2-chloropropene and 2-bromopropene to resolve discrepancies in experimental kinetic data. These studies typically employ high-level quantum-chemical calculations to map out the potential energy surfaces for various decomposition channels, such as the elimination of hydrogen halides (HBr or HCl) or C-X bond fission.

A detailed theoretical study on the thermal decomposition of a structurally similar compound, 1-bromo-3-chloropropane, revealed that the primary reaction pathway is the elimination of HBr. In that study, molecular properties of the reactant and transition states were calculated using Density Functional Theory (DFT) methods (MN15/6-311++G(3df,3pd)) and G4 quantum-chemical calculations. The rate constants were then determined using unimolecular reaction rate theory for high- and low-pressure limits over a wide temperature range (400-1000 K). The major products were identified as allyl chloride and hydrogen bromide. Such a theoretical approach would be directly applicable to this compound to determine its kinetic and thermodynamic parameters for decomposition.

Cyclopropanation Reaction Modeling

Computational modeling has been instrumental in elucidating the mechanisms of cyclopropanation reactions involving 2-substituted allylic derivatives, including compounds structurally related to this compound. These studies provide deep insights into reaction pathways, stereoselectivity, and the role of catalysts.

Enantioselective Cyclopropanation Mechanisms

The catalytic asymmetric synthesis of functionalized cyclopropanes from 2-substituted allylic derivatives and ethyl diazoacetate (EDA) has been a subject of combined experimental and computational investigation. In these reactions, catalyzed by chiral ruthenium complexes, the corresponding cis and trans cyclopropanes are formed with excellent enantioselectivity (ee).

For α-halogenated allylic derivatives, such as 2-chloro-3-chloropropene and 2-bromo-3-bromopropene, the cyclopropanes were obtained with excellent enantiomeric excess (99% ee) and good isolated yields (51-82%). Computational studies using DFT suggest that an outer-sphere mechanism is the operative pathway in this catalytic system. This mechanism avoids direct coordination of the olefin to the metal center of the catalyst during the carbene transfer step, which is crucial for determining the stereochemical outcome of the reaction.

Hidden Intermediate Discovery via DFT Calculations

DFT calculations have not only supported the proposed reaction mechanisms but have also led to the discovery of previously unobserved, or "hidden," intermediates. In the study of the Ru(II)-Pheox catalyzed cyclopropanation of 2-substituted allylic derivatives, DFT calculations were pivotal in identifying a hidden κ² intermediate in the inner-sphere mechanism.

This intermediate, labeled as Int3X-CH3 , was found by exploring the potential energy surface of the reaction. The Gibbs free energies for the intermediates and transition states were calculated to map the reaction pathway. The discovery of such an intermediate provides a more complete picture of the catalytic cycle and can help in the rational design of more efficient and selective catalysts. The computational models illustrate the step-by-step transformation from the metal-carbene complex and the olefin to the final cyclopropane product, revealing the energetic landscape that governs the reaction's progress and selectivity.

Applications in Organic Synthesis and Medicinal Chemistry Research

Intermediate in Diverse Organic Synthesis

2-Bromo-3-chloropropene serves as a valuable intermediate in organic synthesis, largely due to the different reactivity profiles of its two halogen atoms and the presence of a reactive double bond. This structural arrangement facilitates a wide array of chemical transformations, such as substitution and addition reactions. The ability to perform sequential and selective reactions is a cornerstone strategy in the synthesis of complex organic molecules, and the distinct chemical nature of the C-Br and C-Cl bonds in this compound provides a platform for such strategic synthesis.

One notable application of this compound is in polymer chemistry, where it functions as a chain transfer agent in free radical-initiated polymerizations. googleapis.comgoogle.com This process is utilized to control the molecular weight of polymers and to produce polymer chains with specific end-group functionalities, such as chloro- or bromo-end groups, which can be used for further polymer modification. google.com

Table 1: Synthetic Applications of this compound

| Application Area | Role of this compound | Key Feature Utilized |

| Complex Molecule Synthesis | Versatile building block | Differential reactivity of halogen atoms; reactive double bond |

| Polymer Chemistry | Chain transfer agent | Control of molecular weight and end-group functionality googleapis.comgoogle.com |

| Medicinal Chemistry | Allylic halide intermediate | Introduction of halogenated allyl motifs into target molecules |

Role in Drug Discovery and Development

The utility of this compound extends to the fields of medicinal chemistry and drug discovery, where it is used in the preparation of pharmaceutically relevant molecules.

As a reactive allylic halide, this compound is employed as an intermediate to introduce its specific structural motif into larger, more complex molecules. Its allylic chloride is particularly susceptible to nucleophilic substitution, allowing the "2-bromo-prop-2-en-1-yl" group to be attached to various molecular scaffolds. This function is critical in modifying parent compounds to enhance their biological activity or other pharmacological properties.

Stereochemical Control in Synthesis of Pharmaceutical Intermediates

While direct and specific examples of this compound in the stereocontrolled synthesis of pharmaceutical intermediates are not extensively documented in publicly available literature, its chemical structure suggests significant potential for such applications. The presence of a chiral center at the second carbon atom upon reaction, coupled with the differential reactivity of the bromine and chlorine atoms, offers a handle for introducing stereochemistry in a controlled manner.

In principle, this compound can be utilized in various stereoselective reactions to construct chiral building blocks for pharmaceuticals. For instance, nucleophilic substitution reactions at the allylic position could proceed via an SN2 or SN2' mechanism, and with the appropriate choice of chiral catalysts or auxiliaries, high levels of stereocontrol could be achieved.

Hypothetical Application in Stereoselective Synthesis:

A plausible synthetic strategy involves the enantioselective addition of a nucleophile to the double bond, catalyzed by a chiral transition metal complex. This could lead to the formation of a chiral intermediate with defined stereochemistry at one or more carbon centers. Subsequent transformations of the remaining bromo and chloro functionalities would allow for the elaboration of the molecule into a complex pharmaceutical target.

| Reaction Type | Potential Chiral Catalyst/Auxiliary | Potential Pharmaceutical Intermediate |

| Asymmetric Nucleophilic Substitution | Chiral Phosphoric Acids, Chiral Ligand-Metal Complexes | Chiral amino alcohols, chiral ethers |

| Asymmetric Epoxidation | Sharpless, Jacobsen-Katsuki catalysts | Chiral epoxides |

| Asymmetric Dihydroxylation | AD-mix-α, AD-mix-β | Chiral diols |

This table presents hypothetical applications based on the known reactivity of similar substrates and is intended to illustrate the potential of this compound in stereocontrolled synthesis.

Further research is required to explore and establish the practical utility of this compound in the stereochemical-controlled synthesis of specific pharmaceutical intermediates.

Enzyme-Catalyzed Reaction Studies with Halogenated Substrates

The enzymatic transformation of halogenated organic compounds is a field of significant interest for bioremediation and green chemistry. Haloalkane dehalogenases are a class of enzymes that catalyze the cleavage of carbon-halogen bonds. nih.govmuni.czmdpi.com While studies specifically detailing the enzymatic reactions of this compound are limited, research on analogous halogenated substrates provides insights into its potential as a substrate for these enzymes.

Haloalkane dehalogenases exhibit broad substrate specificity, acting on a variety of chlorinated, brominated, and iodinated compounds. nih.gov For instance, the haloalkane dehalogenase DmmA, identified from a marine microbial consortium, has demonstrated an exceptionally broad substrate scope, showing activity towards all tested halogenated compounds. nih.gov This suggests that this compound could also serve as a substrate for such promiscuous enzymes.

Substrate Specificity of Selected Haloalkane Dehalogenases:

| Enzyme | Source Organism | Examples of Halogenated Substrates | Potential for this compound |

| DmmA | Marine microbial consortium | 4-bromobutanenitrile, 1-bromo-2-chloroethane, 1,2-dibromoethane, 1,2-dibromo-3-chloropropane (B7766517) nih.gov | High, due to its exceptionally broad substrate specificity. |

| DhlA | Xanthobacter autotrophicus | 1,2-dichloroethane, 1,2-dibromoethane, 1-chloro-2-bromoethane | Moderate to High, as it acts on small dihalogenated alkanes. |

| LinB | Sphingobium japonicum UT26 | 1,2-dibromopropane, 2,3-dibromopropene mdpi.com | High, given its activity on a structurally similar dihalogenated propene. |

This table summarizes the substrate specificities of some haloalkane dehalogenases and predicts the potential for this compound to be a substrate based on available data.

The study of the enzymatic dehalogenation of this compound could provide valuable information on the substrate promiscuity of haloalkane dehalogenases and their potential application in the detoxification of environments contaminated with halogenated pollutants.

Development of Functional Organolithium Reagents

Organolithium reagents are powerful tools in organic synthesis for the formation of carbon-carbon bonds. The generation of functionalized organolithium reagents, which contain additional reactive groups, further expands their synthetic utility.

While the direct preparation of 2-lithio-3-chloropropene from this compound has not been explicitly described, the well-established chemistry of its isomer, 1-bromo-3-chloropropene, provides a strong basis for its feasibility. The treatment of 1-bromo-3-chloropropene with a strong lithium base, such as tert-butyllithium (t-BuLi), at low temperatures results in the selective bromine-lithium exchange to generate 3-chloro-1-lithiopropene. acs.org This functional organolithium reagent can then be trapped in situ with various electrophiles.

Generation of 3-chloro-1-lithiopropene:

Reaction showing the formation of 3-chloro-1-lithiopropene from 1-bromo-3-chloropropene and its subsequent reaction with an alkylboronate. acs.org

Based on this precedent, it is highly probable that this compound would undergo a similar selective bromine-lithium exchange to furnish the novel 2-lithio-3-chloropropene. This reagent would be a valuable C3-building block, offering a nucleophilic vinylic carbon atom and a reactive C-Cl bond for further synthetic manipulations.

Potential Synthesis and Reactions of 2-lithio-3-chloropropene:

| Starting Material | Reagent | Proposed Organolithium Intermediate | Potential Subsequent Reaction | Product Type |

| This compound | tert-Butyllithium | 2-lithio-3-chloropropene | Reaction with an aldehyde or ketone | Allylic alcohol with a chloromethyl group |

| This compound | tert-Butyllithium | 2-lithio-3-chloropropene | Reaction with an alkyl halide | Substituted 2-chloroallyl derivative |

| This compound | tert-Butyllithium | 2-lithio-3-chloropropene | Reaction with a boronic ester | Vinylic boronate with a chloromethyl group |

This table outlines the proposed generation of 2-lithio-3-chloropropene and its potential synthetic applications based on the known reactivity of its isomer.

The development and exploration of the chemistry of 2-lithio-3-chloropropene would represent a significant advancement in the field of functional organolithium reagents.

Toxicological Research and Environmental Impact Assessments

Genotoxicity Studies

Genotoxicity studies have been conducted to determine the ability of 2-bromo-3-chloropropene to cause damage to genetic material.